{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703779-08-0
VCID: VC11570395
InChI: InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)9-5-8;/h7,9-10H,1-6H2;1H
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride

CAS No.: 2703779-08-0

Cat. No.: VC11570395

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride - 2703779-08-0

Specification

CAS No. 2703779-08-0
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)9-5-8;/h7,9-10H,1-6H2;1H
Standard InChI Key LUCFUGUKBJMBIT-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(C1)(CN2)CO.Cl

Introduction

Overview of the Compound

Chemical Name: {6-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
Molecular Formula: C8_8H16_16ClNO
Molecular Weight: 177.67 g/mol
CAS Number: 2792186-60-6 .

This compound is a derivative of the azabicyclo[3.2.1]octane framework, a bicyclic amine structure featuring a methanol functional group and a hydrochloride salt form for enhanced solubility and stability.

Structural Features

The compound contains:

  • A bicyclic azabicyclo[3.2.1]octane core.

  • A hydroxymethyl (-CH2_2OH) functional group attached to the nitrogen atom.

  • A hydrochloride ion for salt stabilization.

This structure imparts significant rigidity and influences its physicochemical properties, such as basicity and hydrophilicity.

Synthesis Pathways

The synthesis of {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves:

  • Preparation of the Azabicyclo[3.2.1]octane Core: This is achieved through cyclization reactions involving amines and cyclic ketones.

  • Functionalization with Methanol Group: Introduction of the hydroxymethyl group occurs via selective reduction or substitution reactions.

  • Formation of Hydrochloride Salt: The final step involves protonation with HCl to yield the stable hydrochloride salt .

Pharmaceutical Applications

The azabicyclo[3.2.1]octane scaffold is commonly found in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors:

  • Potential use as a precursor in drug discovery.

  • May serve as a building block for synthesizing compounds with antimicrobial or neurological activity.

Research Applications

The compound is valuable in academic research for studying:

  • Structure-activity relationships (SAR) in drug design.

  • Biophysical properties of rigid bicyclic amines.

Safety and Handling

Hazard ClassificationDetails
Skin IrritationCauses irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Precautions include wearing protective gloves, goggles, and working in a well-ventilated area .

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